molecular formula C11H22N2O3 B13230923 Tert-butyl 3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13230923
M. Wt: 230.30 g/mol
InChI Key: VYJCQLFIOYWZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate (CAS 1375066-36-6) is a chiral pyrrolidine derivative of high value in medicinal chemistry and pharmaceutical research . This building block features both a dimethylamino group and a hydroxyl group on the pyrrolidine ring, which is protected by a tert-butoxycarbonyl (Boc) group, making it a versatile intermediate for the synthesis of more complex molecules . Its specific stereoisomers, such as the (3R,4R)- configured form (CAS 1033718-78-3), are particularly sought after for creating compounds with defined stereocenters, which is crucial in the development of active pharmaceutical ingredients (APIs) . The compound should be stored according to recommended safety guidelines and is intended for research purposes only . It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(12(4)5)9(14)7-13/h8-9,14H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJCQLFIOYWZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate generally involves:

  • Starting from pyrrolidine derivatives or bicyclic precursors.
  • Functional group manipulations including amination, hydroxylation, and carbamate protection.
  • Use of tert-butyl chloroformate (di-tert-butyl dicarbonate) for introduction of the tert-butyl carbamate group.
  • Control of stereochemistry via chiral resolution or asymmetric synthesis.

Stepwise Synthetic Routes

A common synthetic route involves the following key steps:

Step Reaction Description Reagents/Conditions Yield & Notes
1. Formation of 3-amino-4-hydroxypyrrolidine intermediate Starting from 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate, reaction with aqueous ammonia at reflux Ammonia water, reflux 15-16 h, dichloromethane extraction 62-96% yield reported; 96% yield with reflux in aqueous ammonia for 15 h
2. Protection of amino group as tert-butyl carbamate Reaction of amino alcohol with di-tert-butyl dicarbonate in dichloromethane Di-tert-butyl dicarbonate, DCM, room temperature, 4 h 62% yield over two steps; purification by column chromatography
3. Dimethylamination at 3-position Mesylation of hydroxyl precursor followed by nucleophilic substitution with dimethylamine Methanesulfonyl chloride in acetone; dimethylamine nucleophile; controlled pH and temperature Enantiomeric purity >98% achievable; reaction time 24-48 h

Detailed Experimental Conditions

  • Mesylation and Nucleophilic Substitution: The precursor alcohol (e.g., tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate) is treated with methanesulfonyl chloride in acetone to form the mesylate intermediate. Subsequently, dimethylamine is introduced under controlled pH and temperature to substitute the mesylate group, yielding the dimethylamino functionality. This two-step process requires careful stoichiometric control (1:1.1 ratio for mesylation) and reaction times ranging from 24 to 48 hours to ensure high enantiomeric purity.

  • Protection/Deprotection: The amino group is protected using di-tert-butyl dicarbonate in dichloromethane at room temperature for about 4 hours. Deprotection can be achieved with trifluoroacetic acid in dichloromethane if needed for further functionalization.

  • Purification: Products are typically purified by column chromatography using mixtures of dichloromethane and methanol (e.g., 95:5 ratio) or by recrystallization. Chiral HPLC analysis confirms stereochemical purity.

Industrial and Flow Chemistry Approaches

  • Continuous flow microreactor systems have been suggested for scale-up synthesis, offering advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes. These systems provide better heat and mass transfer, allowing precise control over reaction parameters and minimizing by-products.

Summary Table of Key Preparation Data

Parameter Details Reference
Starting Material 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate or similar pyrrolidine derivatives
Amination Conditions Aqueous ammonia, reflux at 60–90°C, 4–15 h
Protection Reagent Di-tert-butyl dicarbonate (Boc2O) in DCM, RT, 4 h
Dimethylamination Mesylation with methanesulfonyl chloride in acetone; substitution with dimethylamine, 24–48 h
Purification Column chromatography (DCM/methanol 95:5), recrystallization, chiral HPLC
Yields 62% (two-step Boc protection), up to 96% (amination step)
Stereochemical Purity >98% enantiomeric excess achievable via chiral resolution or asymmetric catalysis
Industrial Scale Continuous flow microreactor systems proposed for scale-up

Research Findings and Considerations

  • The stereochemistry at positions 3 and 4 (3R,4R) is critical for biological activity and must be controlled during synthesis. Chiral resolution or asymmetric catalysis is employed to achieve high enantiomeric purity.

  • Reaction conditions such as solvent polarity, temperature, and stoichiometry are crucial to minimize side reactions and maximize yield.

  • Protection of the nitrogen as a tert-butyl carbamate stabilizes the molecule and facilitates further functionalization.

  • The hydroxyl group at position 4 can be further derivatized (oxidation to ketone, substitution) depending on synthetic needs.

  • Analytical confirmation of structure and stereochemistry is performed by NMR spectroscopy, X-ray crystallography, and high-resolution mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce different amine derivatives .

Scientific Research Applications

Tert-butyl 3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is part of a broader class of tert-butyl-protected pyrrolidine derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Substituents Key Differences Reference
Tert-butyl 3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate Not provided Not provided 3-(dimethylamino), 4-hydroxy Reference compound; dimethylamino and hydroxyl groups enable hydrogen bonding.
Trans-tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate 1643979-48-9 Not provided 3-amino, 4-(p-tolyl) Aromatic p-tolyl group enhances lipophilicity; primary amino group for reactivity.
Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate 1782720-91-5 Not provided 3-amino, 4-phenyl Phenyl substituent may facilitate π-π stacking in target binding.
Trans-Tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate 952443-93-5 C17H24N2O5 3-(Cbz-amino), 4-hydroxy Benzyloxycarbonyl (Cbz) protecting group enables peptide coupling strategies.
Tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate Similarity: 0.95 Not provided 3-amino, 3-phenyl Reduced similarity due to altered substituent positions (3 vs. 4).

Key Research Findings

  • Reactivity and Synthesis: The dimethylamino group in the target compound reduces nucleophilicity compared to primary amines (e.g., 3-amino analogs), making it less reactive in coupling reactions but more stable under acidic conditions . The hydroxyl group at position 4 provides a site for further functionalization, such as phosphorylation or glycosylation, which is absent in analogs with aryl substituents (e.g., 4-phenyl or 4-p-tolyl derivatives) .
  • Applications: Analogs like trans-tert-butyl 3-(Cbz-amino)-4-hydroxypyrrolidine-1-carboxylate (CAS 952443-93-5) are used in peptide synthesis due to the Cbz group’s orthogonal protection strategy . Compounds with aryl groups (e.g., 4-phenyl) may be tailored for kinase inhibitors or GPCR-targeted therapies, leveraging aromatic interactions absent in the dimethylamino-hydroxyl variant .

Physicochemical Properties (Inferred)

  • Molecular Weight : The target compound likely has a lower molecular weight (~270–300 g/mol) than the Cbz-protected analog (336.38 g/mol) .

Biological Activity

Tert-butyl 3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate (often abbreviated as TB-DMHPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H21N2O3
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 1375066-36-6

TB-DMHPC exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : Research indicates that TB-DMHPC can inhibit key enzymes involved in neurodegenerative processes, specifically β-secretase and acetylcholinesterase. This inhibition is crucial for preventing the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology .
  • Neuroprotective Effects : In vitro studies have demonstrated that TB-DMHPC provides a protective effect against oxidative stress-induced cell death in astrocytes. It reduces levels of pro-inflammatory cytokines, thereby mitigating neuroinflammation associated with neurodegeneration .
  • Antioxidant Activity : Although the antioxidant activity of TB-DMHPC is relatively weak compared to other compounds, it still shows some capacity to scavenge free radicals, contributing to its overall neuroprotective profile .

In Vitro Studies

  • Cell Culture Experiments : TB-DMHPC was tested on astrocyte cultures exposed to amyloid-beta (Aβ) peptides. The results indicated a significant reduction in cell death and inflammatory markers such as TNF-α when treated with TB-DMHPC compared to untreated controls .
  • Enzyme Inhibition Assays : The compound displayed an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition, indicating potent activity against these targets .

In Vivo Studies

  • Animal Models : In vivo testing using scopolamine-induced models of Alzheimer's disease showed that TB-DMHPC could reduce Aβ levels and β-secretase activity, although it did not achieve statistical significance compared to standard treatments like galantamine .

Case Studies and Research Findings

Several studies have explored the biological activity of TB-DMHPC:

  • Neuroprotection Against Aβ Toxicity : A study demonstrated that TB-DMHPC significantly reduced Aβ-induced apoptosis in astrocytes, suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Multi-target Approach : The compound has been designed as a multi-target drug, addressing various pathways involved in Alzheimer's pathology, which enhances its therapeutic potential compared to single-target drugs .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionIC50/ Ki ValuesReference
TB-DMHPCβ-secretase & acetylcholinesterase inhibitorIC50 = 15.4 nM; Ki = 0.17 μM
GalantamineAcetylcholinesterase inhibitorIC50 = 0.5 μM
DonepezilAcetylcholinesterase inhibitorIC50 = 0.07 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.